Ethyl 2-(2-chloroacetamido)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-4-24-17(21)15-11(9-25-16(15)19-14(20)8-18)10-5-6-12(22-2)13(7-10)23-3/h5-7,9H,4,8H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGKATOYZZLXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364214 | |
| Record name | Ethyl 2-(2-chloroacetamido)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304863-82-9 | |
| Record name | Ethyl 2-(2-chloroacetamido)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-(2-chloroacetamido)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate (CAS Number: 304863-82-9) is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18ClNO5S
- Molecular Weight : 383.8 g/mol
- CAS Number : 304863-82-9
- Purity : Minimum 95% .
The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds containing thiophene moieties exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
These results suggest that the compound may inhibit cell proliferation through mechanisms that require further investigation.
Neuroprotective Effects
In the context of neurodegenerative diseases such as Alzheimer's disease, the compound has been studied for its potential neuroprotective properties. The mechanism of action appears to involve the inhibition of amyloid-beta aggregation, which is a hallmark of Alzheimer's pathology.
Case Study: Neuroprotection in Alzheimer's Models
A study conducted on transgenic mice models demonstrated that treatment with this compound resulted in:
- Reduction of Amyloid Plaque Formation : Histological analysis showed a decrease in plaque density.
- Improvement in Cognitive Function : Behavioral tests indicated enhanced memory retention compared to control groups .
The proposed mechanism by which this compound exerts its biological effects includes:
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(2-chloroacetamido)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate has been explored for its potential pharmacological activities:
- Anticancer Activity : Studies have indicated that compounds containing thiophene rings exhibit significant anticancer properties. The presence of the chloroacetamido group may enhance the compound's ability to interact with biological targets, potentially inhibiting tumor growth .
- Anti-inflammatory Effects : Research suggests that derivatives of this compound can modulate inflammatory pathways. Thiophene-based compounds have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
- Antimicrobial Properties : The structural features of this compound may confer antimicrobial activity against various pathogens. Investigations into similar thiophene derivatives have shown promising results against bacteria and fungi .
Agricultural Applications
In agriculture, the compound's unique structure allows it to be utilized as a potential agrochemical:
- Pesticide Development : The compound can serve as a lead structure for developing new pesticides. Its ability to disrupt biological processes in pests could lead to effective pest control agents that are less harmful to non-target organisms .
- Plant Growth Regulators : Research indicates that certain thiophene derivatives can act as growth regulators in plants. This application could enhance crop yields and resilience against environmental stressors .
Materials Science
The versatility of this compound extends to materials science:
- Conductive Polymers : Thiophene-containing compounds are known for their electrical conductivity. This property can be harnessed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells .
- Nanocomposite Materials : The compound can be integrated into nanocomposites to enhance mechanical and thermal properties. Its incorporation into polymer matrices has shown improvements in strength and thermal stability .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing this compound demonstrated effective pest control against common agricultural pests with minimal impact on beneficial insects. These findings support its development as an eco-friendly pesticide alternative.
Comparison with Similar Compounds
Substituent Impact Analysis :
- Chloroacetamido: Introduces electrophilic character, enabling nucleophilic substitutions or cross-coupling reactions. Compared to cyanoacetamido analogs, it may reduce cytotoxicity while retaining reactivity .
Physicochemical Properties
- Thermal Stability : Methoxy groups may lower melting points vs. methyl or halogen substituents due to reduced crystallinity .
Q & A
Q. How should researchers address discrepancies in reported biological activities of similar thiophene derivatives?
- Methodology :
Replicate studies : Verify results under identical conditions (e.g., cell lines, assay protocols).
Control experiments : Test for off-target effects (e.g., cytotoxicity assays).
Meta-analysis : Cross-reference published data to identify trends (e.g., chloroacetamido vs. nitro substituent effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
